molecular formula C10H15NO B2646895 (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol CAS No. 2248201-32-1

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol

Cat. No.: B2646895
CAS No.: 2248201-32-1
M. Wt: 165.236
InChI Key: BCUPHVJGVCWAQR-VIFPVBQESA-N
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Description

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol is an organic compound with a chiral center, making it optically active This compound features a pyridine ring substituted with a methyl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and (S)-2-methylpropan-1-ol.

    Reaction Conditions: The key step involves the alkylation of 5-methylpyridine with (S)-2-methylpropan-1-ol under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, hydrogen gas

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Methyl-3-(5-methylpyridin-2-yl)propan-1-ol
  • (2S)-2-Methyl-3-(4-methylpyridin-3-yl)propan-1-ol
  • (2S)-2-Methyl-3-(6-methylpyridin-3-yl)propan-1-ol

Uniqueness

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a chiral center. This configuration can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-10(6-11-5-8)4-9(2)7-12/h3,5-6,9,12H,4,7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUPHVJGVCWAQR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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